2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole
Overview
Description
2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a synthetic organic compound characterized by the presence of a chloro and trifluoromethyl group on a phenyl ring, along with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the reaction of 3-chloro-2,4,5-trifluoroaniline with a suitable oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is a critical factor in its commercial viability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the chloro or trifluoromethyl groups .
Scientific Research Applications
2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The oxazole ring plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4,5-trifluorophenyl)methanol
- Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
- 3-Chloro-2,4,5-trifluorobenzoylacetate
Uniqueness
Compared to similar compounds, 2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(3-chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-11(2)4-17-10(16-11)5-3-6(13)9(15)7(12)8(5)14/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQZQZGWNIUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=C(C(=C2F)Cl)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567869 | |
Record name | 2-(3-Chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125290-76-8 | |
Record name | 2-(3-Chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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